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molecular formula C12H17BrO2 B8512165 4-Bromo-1,2-dipropoxybenzene

4-Bromo-1,2-dipropoxybenzene

Cat. No. B8512165
M. Wt: 273.17 g/mol
InChI Key: LHSMRDVEXOARFJ-UHFFFAOYSA-N
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Patent
US06235771B1

Procedure details

In acetone (100 ml) were suspended 4-bromo-1,2-dihydroxybenzene (9.0 g), 1-bromopropane (9.1 ml), potassium carbonate (19.7 g) and sodium iodide (15.0 g), and the mixture was refluxed overnight. The solvent was evaporated, and to the residue was added water. The mixture was extracted with ethyl acetate, and the organic layer was washed with water and saturated brine, and dried with anhydrous magnesium sulfate. The solvent was evaporated, and the residue was purified with distillation under reduced pressure to give 4-bromo-1,2-dipropoxybenzene (11.2 g) as colorless oil.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step Two
Quantity
19.7 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([OH:9])[CH:3]=1.Br[CH2:11][CH2:12][CH3:13].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].[CH3:22][C:23]([CH3:25])=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:11][CH2:12][CH3:13])=[C:4]([O:9][CH2:22][CH2:23][CH3:25])[CH:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)O
Step Two
Name
Quantity
9.1 mL
Type
reactant
Smiles
BrCCC
Step Three
Name
Quantity
19.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
[I-].[Na+]
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
to the residue was added water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was purified with distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OCCC)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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